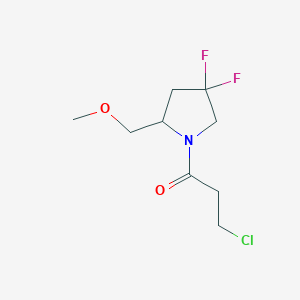

1-(4,4-Difluoro-2-(méthoxyméthyl)pyrrolidin-1-yl)-3-chloropropan-1-one

Vue d'ensemble

Description

The compound “3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The presence of different substituents, including a chloro group, a difluoro group, and a methoxymethyl group, will also influence its spatial orientation and stereochemistry .Applications De Recherche Scientifique

Synthèse de Pyridines Fluorées

Les pyridines fluorées sont importantes en chimie médicinale en raison de leurs propriétés physiques, chimiques et biologiques uniques. La présence d'atomes de fluor dans ces composés conduit souvent à une basicité et une réactivité réduites par rapport à leurs analogues chlorés et bromés . Le composé en question pourrait servir de précurseur ou d'intermédiaire dans la synthèse de diverses fluoropyridines, y compris celles substituées par du fluor-18, qui sont utilisées comme agents d'imagerie en radiobiologie .

Développement de Produits Chimiques Agricoles

L'introduction d'atomes de fluor dans les structures de tête est une modification courante dans le développement de nouveaux produits agricoles. Cette modification peut améliorer les propriétés physiques, biologiques et environnementales de ces composés. Compte tenu de la haute réactivité des groupes fonctionnels du composé, il pourrait être utilisé pour créer de nouveaux produits agrochimiques avec des profils d'efficacité et de sécurité améliorés .

Recherche Pharmaceutique

Les produits pharmaceutiques contenant du fluor représentent une part importante du marché en raison de leur stabilité et de leur biodisponibilité améliorées. Le cycle pyrrolidine fluoré du composé en fait un bloc synthétique précieux pour le développement de nouveaux candidats médicaments, ce qui pourrait conduire à des médicaments aux propriétés pharmacocinétiques améliorées .

Chimie Hétérocyclique

Le cycle pyrrolidine est un échafaudage polyvalent dans la découverte de médicaments, conduisant souvent à des composés à haute sélectivité et puissance. La structure pyrrolidine du composé pourrait être exploitée dans la conception de nouveaux composés biologiquement actifs, en particulier dans l'exploration de l'espace pharmacophore en raison de son hybridation sp3 .

Stéréochimie et Synthèse Enantiosélective

La stéréogénicité du cycle pyrrolidine dans le composé permet la création de différents stéréoisomères, ce qui peut conduire à des profils biologiques divers. Cette caractéristique est cruciale dans la synthèse de médicaments énantiosélectifs, où l'orientation spatiale des substituants peut affecter de manière significative le mode de liaison aux protéines .

Orientations Futures

Mécanisme D'action

- The pyrrolidine ring in the compound provides a versatile scaffold for binding to proteins, enzymes, or receptors. Its sp³-hybridized carbons allow efficient exploration of the pharmacophore space .

Target of Action

Pharmacokinetics

- Information is not available, but it likely enters the bloodstream via oral or other routes. No data on volume of distribution. Unknown, but liver enzymes may play a role. Not specified. ADME properties (absorption, distribution, metabolism, excretion) influence bioavailability .

Analyse Biochimique

Biochemical Properties

3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound is known to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . The nature of these interactions often involves binding to active sites of enzymes, potentially inhibiting or activating their functions.

Cellular Effects

The effects of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, changes in gene expression profiles have been noted, which can impact cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, where it can either inhibit or activate enzymatic activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or gene expression. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of normal cellular processes, and potential organ damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed .

Metabolic Pathways

3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other metabolic processes. The compound’s influence on metabolic pathways is a key area of research, as it can provide insights into its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

3-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO2/c1-15-5-7-4-9(11,12)6-13(7)8(14)2-3-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJBDKLJNBKGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1C(=O)CCCl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)

![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1478083.png)

![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)

![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)

![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)